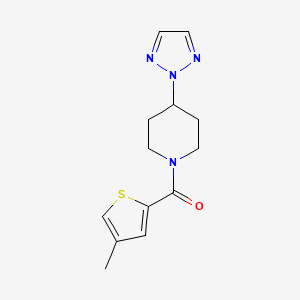

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

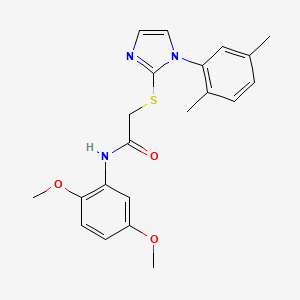

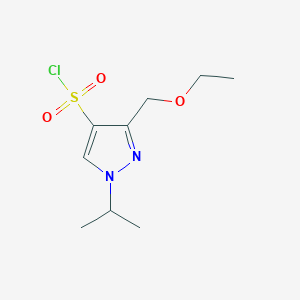

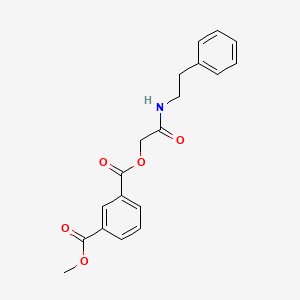

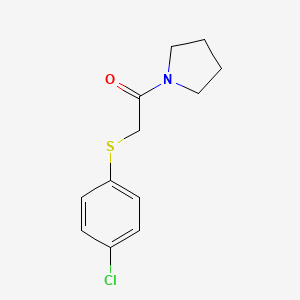

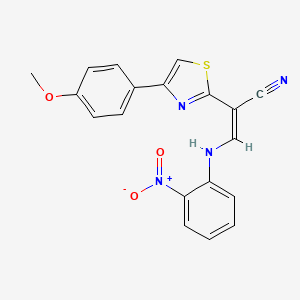

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone” is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, a thiophene ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine ring is a six-membered ring containing one nitrogen atom, and the thiophene ring is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in nucleophilic substitution reactions, and the ketone group might undergo condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its rigidity and affect its solubility .Scientific Research Applications

Synthesis and Structural Studies

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone” and its derivatives have been subjects of research for their synthesis processes and structural analyses. Studies have focused on the synthesis of similar compounds by using various starting materials and reactions, such as the preparation of piperidine derivatives through amidation, Friedel-Crafts acylation, and hydration. The structural identification of these compounds and intermediates is achieved using spectroscopic methods, including 1H NMR, highlighting the accessibility of these compounds and the feasibility of achieving reasonable yields (Zheng Rui, 2010). Additionally, the crystal structure of related compounds has been explored, providing insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (B. Revathi et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of “this compound” has shown promising results. For instance, a series of new oxime derivatives synthesized from a related compound demonstrated good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential of these compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014). The molecular docking studies of some synthesized compounds have also indicated their potential utility in overcoming microbial resistance to pharmaceutical drugs, which is a significant concern in the medical field (Kanubhai D. Katariya et al., 2021).

Anticancer and Antituberculosis Studies

The search for novel therapeutic agents has led to the investigation of the anticancer and antituberculosis activities of compounds related to “this compound”. Studies on newly synthesized derivatives have shown significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the potential of these compounds as bases for developing new drugs in the treatment of cancer and tuberculosis (S. Mallikarjuna et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have shown excellent binding affinities to a range of proteins .

Mode of Action

It’s worth noting that compounds with similar structures have demonstrated significant antibacterial and moderate antifungal activities . These activities are often achieved through interactions with bacterial and fungal proteins, leading to inhibition of essential biological processes .

Biochemical Pathways

It’s plausible that the compound interferes with the normal functioning of essential proteins in bacteria and fungi, thereby disrupting their growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By interacting with essential proteins in bacteria and fungi, the compound could disrupt critical biological processes, leading to the death of these microorganisms .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-6-2-11(3-7-16)17-14-4-5-15-17/h4-5,8-9,11H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILSTKNYRMJBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2750241.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)